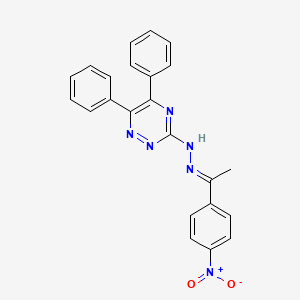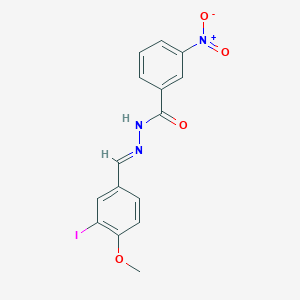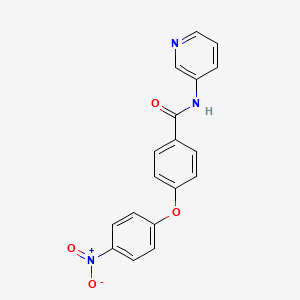
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide
Descripción general
Descripción
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide, commonly known as NPBA, is a synthetic compound that belongs to the class of benzamides. NPBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Aplicaciones Científicas De Investigación
NPBA has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and biological research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. NPBA has also been used as a probe in biological research to study the role of certain proteins and enzymes in various cellular processes.
Mecanismo De Acción
The mechanism of action of NPBA involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. NPBA has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), which are involved in various signaling pathways.
Biochemical and Physiological Effects:
NPBA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. NPBA has also been shown to exhibit cytotoxic effects on cancer cells and inhibit the growth of certain microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPBA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of NPBA, including its potential applications in drug discovery, medicinal chemistry, and biological research. Further studies are needed to determine its safety and efficacy in vivo, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of new synthetic methods for NPBA and its analogs could lead to the discovery of new compounds with improved properties and applications.
Propiedades
IUPAC Name |
4-(4-nitrophenoxy)-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(20-14-2-1-11-19-12-14)13-3-7-16(8-4-13)25-17-9-5-15(6-10-17)21(23)24/h1-12H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLISZLYISQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



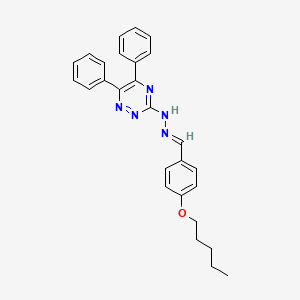
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855124.png)
![3-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855139.png)
![1-({[2-({4-[(heptafluoropropyl)sulfonyl]-2-nitrophenyl}amino)phenyl]imino}methyl)-2-naphthol](/img/structure/B3855142.png)
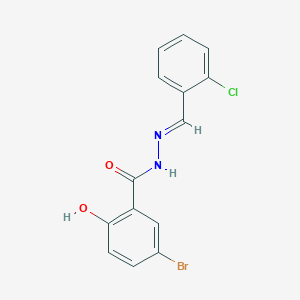
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3855148.png)
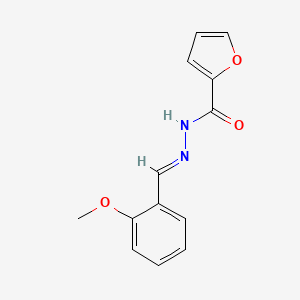
![2-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3855168.png)
![2-({[3-(2-methyl-1,3-thiazol-4-yl)phenyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3855175.png)

![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855189.png)
![4-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3855192.png)
